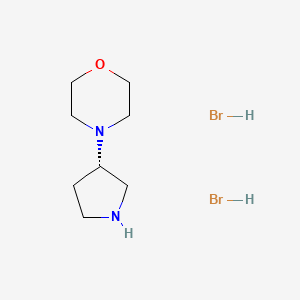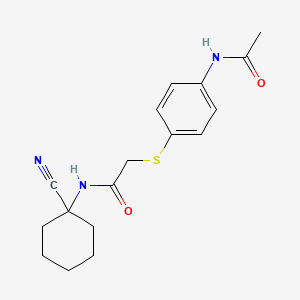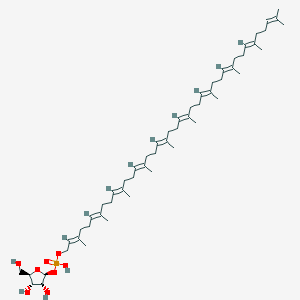
3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl ((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl) hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl ((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl) hydrogen phosphate” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a long carbon chain with multiple double bonds and a phosphate group attached to a sugar moiety, indicating its potential role in biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the long carbon chain with alternating double bonds and the attachment of the phosphate group to the sugar moiety. Typical reaction conditions may include:
Catalysts: Transition metal catalysts for the formation of double bonds.
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Systems: For large-scale production with consistent quality.
Purification Techniques: Chromatography and crystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of double bonds to epoxides or hydroxyl groups.
Reduction: Hydrogenation of double bonds to form saturated compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Epoxides, diols.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated compounds, amines, ethers.
科学的研究の応用
Chemistry
Catalysis: As a ligand in transition metal-catalyzed reactions.
Material Science: As a building block for polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Signal Transduction: Role in cellular signaling due to its phosphate group.
Medicine
Drug Development: As a lead compound for developing new pharmaceuticals.
Diagnostics: As a probe in imaging techniques.
Industry
Agriculture: As a component in pesticides or herbicides.
Cosmetics: As an ingredient in skincare products.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and nucleic acids. The phosphate group plays a crucial role in binding to active sites, while the long carbon chain and sugar moiety contribute to the overall stability and specificity of the interactions.
類似化合物との比較
Similar Compounds
Phospholipids: Similar in having a phosphate group attached to a lipid chain.
Nucleotides: Similar in having a phosphate group attached to a sugar moiety.
Uniqueness
This compound is unique due to its long carbon chain with multiple double bonds, which provides distinct chemical and physical properties compared to other similar compounds.
特性
分子式 |
C55H91O8P |
|---|---|
分子量 |
911.3 g/mol |
IUPAC名 |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] [(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C55H91O8P/c1-42(2)21-12-22-43(3)23-13-24-44(4)25-14-26-45(5)27-15-28-46(6)29-16-30-47(7)31-17-32-48(8)33-18-34-49(9)35-19-36-50(10)37-20-38-51(11)39-40-61-64(59,60)63-55-54(58)53(57)52(41-56)62-55/h21,23,25,27,29,31,33,35,37,39,52-58H,12-20,22,24,26,28,30,32,34,36,38,40-41H2,1-11H3,(H,59,60)/b43-23+,44-25+,45-27+,46-29+,47-31+,48-33+,49-35+,50-37+,51-39+/t52-,53-,54-,55+/m1/s1 |
InChIキー |
YRIPSPRNAZBQAG-RYLLPBGBSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(O1)CO)O)O)C)C)C)C)C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)
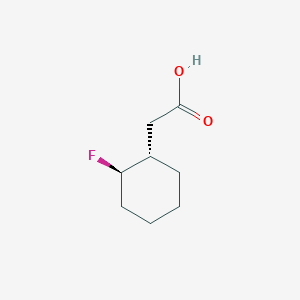
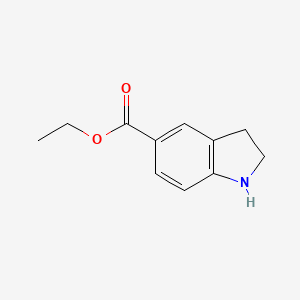
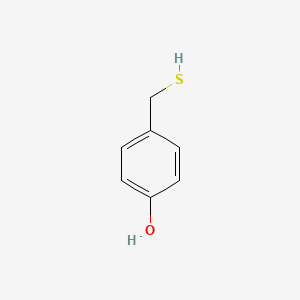



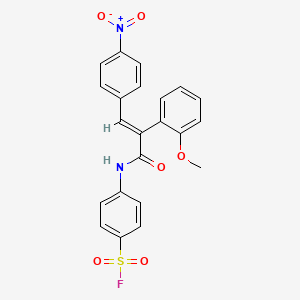
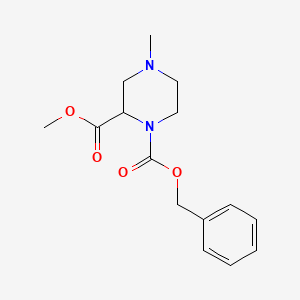
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13353365.png)
